N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-21-14-9-5-4-8-13(14)19-18(20)17-12(2)22-15-10-6-7-11-16(15)23-17/h4-12,17H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFDOSXKBNPNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2C(OC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The benzodioxine-carboxamide framework is shared among several analogs, but substituents on the phenyl ring and benzodioxine core critically influence properties. Key comparisons include:
Substituent Effects on the Phenyl Ring
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CID 2787469): Substituent: 2-chloro-5-(trifluoromethyl)phenyl. Impact: The electron-withdrawing Cl and CF₃ groups enhance electrophilicity and may improve binding to hydrophobic protein pockets. This contrasts with the electron-donating ethoxy group in the main compound, which could favor π-π stacking or hydrogen bonding . Molecular Formula: C₁₆H₁₁ClF₃NO₃.
- N-(3-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Substituent: 3-cyanophenyl.
Heterocyclic Modifications
- N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide (CAS 681173-76-2): Substituent: Thiazole-pyridine hybrid. Molecular Formula: C₁₈H₁₅N₃O₂S.
Antiviral Potential
- Docking Studies for Monkeypox Virus (): Benzodioxine derivatives, including structures with ethoxyphenyl groups, were identified as candidates binding to MPXV DPol and A42R proteins.
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step reactions, including amide bond formation between the benzodioxine core and substituted phenyl groups. Key optimization parameters include:
- Temperature : 60–80°C to balance reaction rate and by-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility and reactivity .
- Catalysts : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient amidation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity. Confirm purity via HPLC and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- NMR :
- 1H NMR : Ethoxy group protons appear as a triplet (δ 1.3–1.5 ppm, CH3) and quartet (δ 3.9–4.1 ppm, OCH2).
- 13C NMR : Benzodioxine carbonyl carbon at δ 165–170 ppm; ethoxy CH2 at δ 60–65 ppm .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z ~354 (exact mass depends on isotopic composition). Fragmentation patterns confirm the benzodioxine backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays for this compound?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., MCF7, HEK293) and incubation times.
- Dose-response curves : Determine IC50 values across 3–5 replicates to assess reproducibility.
- Structural analogs : Compare activity with halogenated (e.g., chloro) or alkylated (e.g., methyl) derivatives to isolate substituent effects .
- Meta-analysis : Use software like GraphPad Prism to statistically analyze discrepancies (e.g., ANOVA for inter-study variability) .
Q. What computational methods are recommended to predict the binding affinity and mechanism of action of this compound with orexin receptors?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with OX1R/OX2R. Prioritize residues like Tyr317 (OX1R) for hydrogen bonding .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns; calculate binding free energy via MM-PBSA.
- In vitro validation : Radioligand displacement assays (e.g., [³H]-SB-674042) confirm computational predictions .
Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and pharmacological profile?
- Methodology :
- Electronic effects : Use Hammett σ constants to correlate substituents (e.g., ethoxy: σ~0.24) with reaction rates in SNAr or nucleophilic acyl substitution .
- Lipophilicity : Calculate logP values (e.g., ClogP) to predict membrane permeability. Ethoxy groups increase logP by ~0.5 compared to methoxy .
- Biological activity : Compare IC50 values of analogs (e.g., 2-ethoxy vs. 2-chloro derivatives) in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
